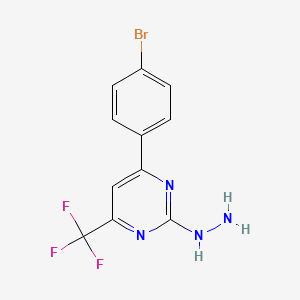

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

[4-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF3N4/c12-7-3-1-6(2-4-7)8-5-9(11(13,14)15)18-10(17-8)19-16/h1-5H,16H2,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNAMGXNCKKYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC(=N2)NN)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401174795 | |

| Record name | Pyrimidine, 4-(4-bromophenyl)-2-hydrazinyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820711-64-5 | |

| Record name | Pyrimidine, 4-(4-bromophenyl)-2-hydrazinyl-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4-(4-bromophenyl)-2-hydrazinyl-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401174795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile in the presence of a base.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

Addition of the Hydrazino Group: The hydrazino group can be added through a nucleophilic substitution reaction, where a hydrazine derivative reacts with a halogenated pyrimidine.

Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form an azo compound.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of azo compounds.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Pyrimidine Derivatives and Their Properties

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in DT785) reduce the pyrimidine ring’s electron density, favoring nucleophilic aromatic substitution. In contrast, electron-donating groups (e.g., -OCH₃ in 2-hydrazino-4-(3-methoxyphenyl)-6-CF₃-pyrimidine) increase solubility but may reduce stability .

- Steric Impact : Bulky substituents like 4-bromophenyl hinder rotational freedom, affecting crystallinity and melting points. Cyclopropyl analogues (e.g., 6-cyclopropyl) exhibit lower steric hindrance, enabling faster reaction kinetics .

Functional Group Modifications on the Pyrimidine Core

Table 2: Hydrazino vs. Non-Hydrazino Derivatives

Research Findings :

- Hydrazino Group: Enables derivatization with ketones/aldehydes (e.g., forming hydrazones for HPLC analysis). However, E/Z isomerism complicates purification .

- Methyl/Chloro Substituents : Improve metabolic stability but reduce synthetic versatility. For instance, 2-methyl derivatives (e.g., MFCD16614205) are explored as intermediates in antiviral drug synthesis .

Biological Activity

6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine is a heterocyclic compound with potential biological activity. Its structure includes a pyrimidine ring substituted with a bromophenyl group, a hydrazino group, and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry for its possible applications in treating various diseases, particularly in oncology and infectious diseases.

- Molecular Formula : C₁₁H₈BrF₃N₄

- Molecular Weight : 333.12 g/mol

- CAS Number : 1820711-64-5

Biological Activity Overview

The biological activity of 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine has been explored in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that trifluoromethyl-substituted pyrimidines can inhibit cancer cell proliferation by targeting specific cellular pathways.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound XXXV | HCT-116 | 5.0 | Inhibition of proteases |

| 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine | HepG2 | Not specified | Potential enzyme inhibition |

In one study, the presence of the trifluoromethyl group significantly enhanced the anticancer activity of derivatives against various cancer cell lines, indicating a structure-activity relationship that favors this substitution .

Anti-inflammatory Activity

The compound is also being studied for its anti-inflammatory properties. It has been suggested that the hydrazino group may play a role in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated. The potential for this compound to act as an enzyme inhibitor in inflammatory pathways is under investigation.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound possess antimicrobial properties. The presence of electron-withdrawing groups like bromine enhances the activity against certain bacterial strains. For example, compounds similar to 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine have shown better inhibition against Gram-positive bacteria compared to Gram-negative strains .

The mechanism through which 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine exerts its biological effects is thought to involve:

- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation and inflammation.

- Cellular Interaction : Binding to cellular receptors or proteins which modulate signaling pathways related to growth and apoptosis.

Case Studies

- Anticancer Efficacy : A study demonstrated that a derivative of this compound inhibited the growth of HCT-116 colon cancer cells with minimal toxicity to normal cells, suggesting its potential for selective targeting in cancer therapy .

- Antimicrobial Testing : In vitro assays showed that compounds with similar structures had significant antibacterial activity against strains such as Klebsiella pneumoniae, with some exhibiting better efficacy than traditional antibiotics .

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-(4-Bromophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine?

- The compound is synthesized via condensation reactions between hydrazine derivatives and ketones or aldehydes. For example, reacting 2-hydrazino-4-(trifluoromethyl)pyrimidine with 4-bromoacetophenone in acidic conditions yields the target compound . Modifications to the phenyl or pyrimidine groups can be achieved using halogenation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How is this compound characterized structurally?

- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, respectively. The hydrazino group (–NH–NH) appears as broad singlets near δ 4–5 ppm .

- Infrared (IR) Spectroscopy: Stretching vibrations for –NH (3200–3400 cm) and C–F (1100–1200 cm) confirm functional groups .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles critical for electronic property analysis .

Q. What analytical applications utilize this compound?

- It serves as a derivatization reagent in LC-MS/MS for detecting steroids (e.g., testosterone, dihydrotestosterone) in biological matrices. Derivatization enhances ionization efficiency, with detection via selected reaction monitoring (SRM) at transitions like m/z 394→108 .

Q. What are the solubility and stability considerations?

- Soluble in aqueous acids (e.g., acetic acid) but degrades under oxidizing conditions. Store in cool, dry environments (<25°C) in airtight containers .

Advanced Research Questions

Q. How to address E/Z isomerism during derivatization with this compound?

- Hydrazone formation with ketosteroids (e.g., testosterone) can yield E/Z isomers, causing multiple chromatographic peaks. Mitigation strategies include:

- Adjusting pH (e.g., acetic acid catalysis) to favor a single isomer .

- Using chiral columns or tandem MS to resolve overlapping signals .

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

- The –CF group is strongly electron-withdrawing, polarizing the pyrimidine ring and activating the hydrazino group for nucleophilic reactions. Computational studies (e.g., DFT) reveal enhanced electrophilicity at C2, facilitating condensations with carbonyl compounds .

Q. What strategies modify the hydrazino group for targeted reactivity?

- Protection: Use Boc (tert-butyloxycarbonyl) groups to block –NH during multi-step syntheses.

- Functionalization: Couple with aldehydes to form hydrazones or with isocyanates to yield semicarbazides, expanding applications in chelate complex synthesis (e.g., Re, Tc complexes) .

Q. How to resolve contradictions in biological activity data between derivatives?

- Compare substituent effects via structure-activity relationship (SAR) studies. For example:

- Replacing the 4-bromophenyl group with methoxyphenyl () alters solubility and target binding.

- Use molecular docking to model interactions with enzymes (e.g., Plasmodium FabZ) and validate with IC assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.